molecular formula C25H30ClNO3 B1683272 C25H30ClNO3 CAS No. 10405-02-4

C25H30ClNO3

Cat. No.: B1683272
CAS No.: 10405-02-4
M. Wt: 428.0 g/mol
InChI Key: RVCSYOQWLPPAOA-HLUKFBSCSA-M
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Description

Historical Development of Trospium (B1681596) Chloride Research and Discovery

The synthesis of trospium chloride was first described in scientific literature, leading to its patenting in 1966. newdrugapprovals.org Following its discovery, trospium chloride received approval for medical use in Europe in 1974. newdrugapprovals.orgwikipedia.org Decades later, it was first approved for use in the United States in 2004, with an extended-release version becoming available in 2007. newdrugapprovals.org This timeline highlights a sustained period of research and development, transitioning from initial chemical synthesis to widespread medical application and further formulation advancements.

Fundamental Role as a Muscarinic Receptor Antagonist in Pharmacological Research

Trospium chloride functions as a non-selective muscarinic receptor antagonist, meaning it blocks the effects of acetylcholine (B1216132) at muscarinic receptors found in various cholinergically innervated organs. wikipedia.orgdrugbank.comfda.gov This antagonistic action leads to the relaxation of smooth muscle, a key mechanism in its pharmacological profile. wikipedia.orgdrugbank.comfda.gov Receptor assays have demonstrated that trospium chloride exhibits high and comparable affinity for all five muscarinic acetylcholine receptor subtypes: M1, M2, M3, M4, and M5. newdrugapprovals.orgwikipedia.orgresearchgate.net Critically, it shows negligible affinity for nicotinic receptors at concentrations relevant to therapeutic use. wikipedia.orgfda.govhres.canih.gov

A defining characteristic of trospium chloride is its chemical nature as a quaternary ammonium (B1175870) cation. newdrugapprovals.orgpatsnap.com This positively charged structure renders the compound hydrophilic, significantly limiting its ability to cross lipid membranes, including the blood-brain barrier (BBB). newdrugapprovals.orgresearchgate.netnih.govpatsnap.comnih.govtaylorandfrancis.comresearchgate.netfda.gov This peripheral restriction is a central aspect of its pharmacological research, distinguishing it from other anticholinergic agents by minimizing central nervous system (CNS) activity. researchgate.netnih.govnih.govtaylorandfrancis.comresearchgate.net

Table 1: Trospium Chloride Muscarinic Receptor Binding Affinities

Target ReceptorAffinity (Ki, nM)Species
M13.5Human
M21.1Human
M31.0Human
M41.4Human
M56.0Human
Note: Values represent Ki (inhibition constant), where a smaller value indicates stronger binding. wikipedia.org

Scope of Academic Research on Trospium Chloride Beyond Clinical Applications

Academic research on trospium chloride extends beyond its primary clinical indications, exploring its unique properties in various pharmacological contexts.

One significant area of research involves its combination with xanomeline (B1663083) for the treatment of schizophrenia. drugbank.compatsnap.comwjgnet.comhcplive.commdpi.compatsnap.com Xanomeline acts as a muscarinic receptor agonist, primarily targeting M1 and M4 receptors in the central nervous system to address symptoms of schizophrenia. wjgnet.comhcplive.com However, xanomeline can also activate peripheral muscarinic receptors, leading to undesirable cholinergic side effects. patsnap.comwjgnet.com Trospium chloride, as a peripherally restricted muscarinic antagonist, is co-administered to mitigate these peripheral effects without interfering with xanomeline's central mechanism of action, due to trospium chloride's inability to cross the blood-brain barrier. patsnap.comwjgnet.comhcplive.commdpi.compatsnap.com This combination therapy, known as KarXT, represents a novel approach in neuropsychiatric pharmacotherapy, leveraging trospium chloride's peripheral action for synergistic clinical implications. patsnap.comhcplive.commdpi.com

Further academic inquiry has focused on confirming and characterizing trospium chloride's minimal CNS penetration and its implications for cognitive function. Studies, including electroencephalographic (EEG) and cerebrospinal fluid analyses, have been conducted in healthy volunteers to quantify its central nervous system effects, consistently showing no significant EEG effects and undetectable levels in cerebrospinal fluid. nih.govresearchgate.net Research has also investigated its impact on cognitive function, with studies indicating no significant changes in learning or recall. researchgate.netisrctn.com This research underscores the compound's potential as a peripherally selective pharmacological tool.

Preclinical and comparative pharmacological studies have also been a focus. Research using porcine and human detrusor muscle strips has demonstrated that trospium chloride is considerably more potent than other anticholinergic agents, such as oxybutynin (B1027) and tolterodine (B1663597), in inhibiting contractile responses induced by carbachol (B1668302) and electrical stimulation. nih.gov Additionally, in vivo human studies have explored its effects on jejunal motility, revealing that trospium chloride can significantly prolong the duration of irregular contractile activity after meals and decrease its contraction frequency and amplitude. nih.gov

Research into trospium chloride's application in pediatric populations with detrusor overactivity has also been conducted, with studies investigating its efficacy and tolerability in children. urotoday.comresearchgate.net These studies contribute to a broader understanding of its pharmacological effects across different age groups and specific conditions. urotoday.comresearchgate.net

Properties

IUPAC Name

[(1R,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCSYOQWLPPAOA-HLUKFBSCSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[N+]2(C1)[C@@H]3CC[C@@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Structural Aspects of Trospium Chloride

Chemical Classification and Structural Features Relevant to Pharmacological Activity

Trospium (B1681596) chloride, chemically designated as (1α, 3β, 5α)-3-[(Hydroxydiphenylacetyl)oxy]spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride, possesses a distinctive molecular architecture that is central to its pharmacological profile. fda.gov It is classified as a quaternary ammonium (B1175870) compound, a key feature that significantly influences its absorption, distribution, and interaction with biological targets. rjpbcs.comopenaccessjournals.com The molecule is a carboxylic ester formed from the condensation of hydroxy(diphenyl)acetic acid and (1S,3R,5R)-3-hydroxy-8λ⁵-azaspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ylium. nih.gov

The most critical structural feature of trospium chloride is its quaternary ammonium structure . This permanent positive charge renders the molecule highly hydrophilic. openaccessjournals.compatsnap.com This hydrophilicity has profound implications for its pharmacokinetic properties, most notably its limited ability to cross lipid membranes, including the blood-brain barrier. openaccessjournals.compatsnap.compatsnap.com This characteristic is responsible for the drug's peripheral selectivity, minimizing central nervous system side effects that are common with other non-quaternary antimuscarinic agents. ebi.ac.ukopenaccessjournals.comwikipedia.org The bulky nature of the quaternary amine structure further restricts its penetration across the blood-brain barrier. researchgate.net

The molecule also contains a complex spiro-fused bicyclic system, which contributes to its three-dimensional structure and receptor binding. patsnap.com The presence of a hydroxyl group and two phenyl rings on the acetate (B1210297) moiety is also crucial for its antagonistic activity at muscarinic receptors. nih.gov

PropertyDescriptionReference(s)
Chemical Name (1α, 3β, 5α)-3-[(Hydroxydiphenylacetyl)oxy]spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride fda.gov
Molecular Formula C₂₅H₃₀ClNO₃ nih.govwikipedia.org
Molecular Weight 427.97 g/mol rjpbcs.comwikipedia.org
Key Structural Feature Quaternary ammonium cation rjpbcs.compatsnap.comwikipedia.org
Pharmacological Class Muscarinic antagonist nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Trospium Chloride

Analysis of Substituent Effects on Muscarinic Antagonist Potency

Structure-activity relationship (SAR) studies of trospium chloride and its analogs have provided valuable insights into the molecular determinants of its muscarinic antagonist potency. The core structure, consisting of a charged nitrogen atom and a bulky ester group, is essential for its activity.

General SAR principles for muscarinic antagonists related to trospium highlight the following:

The presence of heterocyclic or carbocyclic rings (like the phenyl groups in trospium) is crucial. gpatindia.com

The substituent at the R₃ position can be a hydrogen, hydroxyl, hydroxymethyl, or amide group. gpatindia.com

An ester linkage at position X generally confers the most potent activity, although an ether linkage or its complete absence is also possible. gpatindia.com

The nitrogen atom can be a quaternary ammonium salt or a tertiary amine. gpatindia.com

A two-carbon unit distance between the ring-substituted carbons and the nitrogen atom typically results in maximum potency. gpatindia.com

Studies on related compounds, such as 1,4-dioxane (B91453) analogues, have shown that the size and nature of lipophilic substituents significantly affect muscarinic receptor affinity and selectivity. For instance, replacing the diphenyl group with other lipophilic moieties can modulate antagonist potency. nih.govacs.org The presence of a cyclohexyl ring, also found in the potent antagonist oxybutynin (B1027), has been explored in these analogues. nih.govacs.org

Conformational Analysis and Insights into Receptor Binding

Conformational analysis of trospium chloride reveals that the molecule can adopt different spatial arrangements, which can influence its binding to muscarinic receptors. The tropine (B42219) ester group is a key feature affecting its polarity and receptor-binding affinity.

Trospium chloride acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. rjpbcs.com It exhibits high and similar affinity for all five muscarinic receptor subtypes (M₁ to M₅), although its therapeutic effects in overactive bladder are primarily mediated through the blockade of M₂ and M₃ receptors in the bladder smooth muscle. wikipedia.orgnih.gov Receptor binding assays have confirmed its negligible affinity for nicotinic receptors at therapeutic concentrations. fda.govresearchgate.net

The interaction with the muscarinic receptor is thought to involve the positively charged quaternary nitrogen atom forming an ionic bond with a conserved aspartate residue in the receptor's binding pocket. The bulky diphenylacetyl group likely engages in hydrophobic and van der Waals interactions with other residues in the receptor, contributing to the high-affinity binding and stabilization of the inactive state of the receptor.

Polymorphism and Solvate Forms of Trospium Chloride

Crystal Structure Analysis of Anhydrates and Identified Solvates

Trospium chloride is known to exist in various solid-state forms, including polymorphs and solvates. Polymorphism refers to the ability of a compound to crystallize in multiple distinct crystal structures, which can have different physicochemical properties. ijpsonline.com Solvates are crystalline forms that incorporate solvent molecules into their crystal lattice. ijpsonline.com

Systematic screening has identified several solvates of trospium chloride, including those with methanol, acetonitrile (B52724), propionitrile, N,N-dimethylformamide, nitromethane, and isopropyl alcohol. rsc.orgrsc.org Hydrates, which are solvates containing water, have also been identified, specifically a dihydrate and a sesquihydrate. rsc.orgrsc.org

Crystal structure analysis has been performed on these various forms. Two polymorphs of the anhydrate have been characterized, both exhibiting significant pseudosymmetrical disorder. acs.org These polymorphs are highly similar in structure but differ in their symmetry. acs.org The structure of an anhydrate form was solved from synchrotron powder diffraction data and found to have a P2₁ space group, while single crystals obtained from ethanol (B145695) showed a P2₁/c symmetry at 150K. iucr.org

The conformation of the trospium molecule and the position of the chloride anion can vary between different solvates. researchgate.net Interestingly, the conformation of trospium in most identified solvates is similar, with the dihydrate being a notable exception, displaying a different torsion of the ester chain which alters the orientation of the phenyl rings. researchgate.net Analysis of these structures has led to their classification into three main structural groups based on their molecular packing. researchgate.netmdpi.com

The study of these different solid forms is crucial as they can impact the stability, dissolution rate, and bioavailability of the active pharmaceutical ingredient.

Crystalline FormSolvent(s)Key Structural FeaturesReference(s)
Anhydrate Polymorphs EthanolTwo highly similar polymorphs with pseudosymmetrical disorder, differing in symmetry. acs.org
Methanol Solvate MethanolStructure determined by single crystal X-ray diffraction. rsc.orgiucr.org
Acetonitrile Solvate AcetonitrileIdentified and characterized through systematic screening. rsc.org
Propionitrile Solvate PropionitrileIdentified and characterized through systematic screening. rsc.org
N,N-dimethylformamide Solvate N,N-dimethylformamideIdentified and characterized through systematic screening. rsc.org
Nitromethane Solvate NitromethaneIdentified and characterized through systematic screening. rsc.org
Isopropyl alcohol Solvate Isopropyl alcoholPrepared circumstantially. rsc.org
Dihydrate WaterConformationally distinct from other solvates due to a different ester chain torsion. rsc.orgresearchgate.net
Sesquihydrate WaterConformation similar to most other solvates. rsc.orgresearchgate.net
Acetone Solvate AcetoneStructure refined in P2₁/c space group. iucr.org

Methodologies for Solvate Screening and Characterization

The ability of trospium chloride to form solvates, which are crystal forms containing solvent molecules, has been systematically investigated. rsc.org Solvate screening is a critical step in pharmaceutical development to identify all possible solid forms of an active pharmaceutical ingredient (API). rsc.org For trospium chloride, conventional solvate screening methods have been employed, utilizing a range of solvents. rsc.org

Common techniques for solvate screening of trospium chloride include:

Slow Evaporation: This method involves dissolving the compound in a solvent and allowing the solvent to evaporate slowly, which can lead to the formation of single crystals suitable for X-ray diffraction. rsc.org

Slurrying: In this technique, a suspension of the compound is stirred in a solvent for an extended period. This allows for the transformation to the most stable solid form under those conditions. rsc.org

Anti-solvent Addition: This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, inducing precipitation or crystallization of a potentially new solid form. rsc.org

A systematic screening of trospium chloride using 20 different solvents identified several new solvates, including those with methanol, acetonitrile, propionitrile, N,N-dimethylformamide, and nitromethane, as well as a dihydrate. rsc.org An isopropyl alcohol solvate and a sesquihydrate were also prepared. rsc.org

Once potential solvates are formed, they are characterized using various analytical techniques. Single crystal X-ray diffraction is used to determine the precise three-dimensional structure of the solvates. rsc.org Powder X-ray diffraction (PXRD) is employed to characterize the bulk material and confirm the reproducibility of the new forms. rsc.org

Thermoanalytical Investigations of Polymorphic and Solvate Forms (e.g., TGA, DSC)

Thermoanalytical techniques are essential for studying the physical and chemical properties of materials as a function of temperature. For trospium chloride and its various solid forms, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly valuable. medcraveonline.com These methods provide information on desolvation, decomposition, and phase transitions. rsc.orgaustinpublishinggroup.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. austinpublishinggroup.com For trospium chloride solvates, TGA is used to determine the temperature at which the solvent is removed from the crystal lattice and to quantify the amount of solvent present. austinpublishinggroup.com For instance, TGA curves of various trospium chloride solvates show distinct weight loss steps corresponding to the evaporation of the entrapped solvent. researchgate.net One study on the thermal stability of pure trospium chloride showed that it undergoes a single-step decomposition process in the temperature range of 228.48–315.68°C, with a maximum decomposition rate at 267.51°C.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic and exothermic processes, such as melting, crystallization, and desolvation. austinpublishinggroup.com The DSC curve for pure trospium chloride shows a sharp endothermic peak corresponding to its melting point. medcraveonline.com In the case of solvates, DSC analysis reveals endothermic peaks associated with the removal of the solvent, which typically occurs at temperatures above the solvent's normal boiling point due to interactions within the crystal lattice. austinpublishinggroup.com A study reported the melting point of trospium chloride to be 266.12°C as determined by DSC. medcraveonline.com

Combined TGA/DSC analysis provides a comprehensive thermal profile of trospium chloride and its solvates. rsc.org For example, a study performing combined TGA/DSC on various solvates of trospium chloride in an air atmosphere with a heating rate of 10 °C min⁻¹ over a temperature range of 20–230 °C allowed for the observation of their desolvation behavior. rsc.org

Table of Thermoanalytical Data for Trospium Chloride

Analytical TechniqueObservationTemperature Range/ValueReference
TGASingle-step decomposition228.48–315.68°C medcraveonline.com
DSCMelting point266.12°C medcraveonline.com
DTAMelting point267.51°C medcraveonline.com

These investigations are crucial for understanding the stability of different solid forms of trospium chloride and for selecting the appropriate form for pharmaceutical development. medcraveonline.com

Pharmacodynamics of Trospium Chloride: Receptor Interactions and Cellular Mechanisms

Muscarinic Receptor Binding Profile and Selectivity

Trospium (B1681596) chloride demonstrates a broad and potent affinity for muscarinic acetylcholine (B1216132) receptor subtypes while exhibiting negligible interaction with nicotinic receptors.

Trospium chloride exhibits high and similar affinity across all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5). Receptor assays have provided specific binding affinity (Ki) values, indicating its potent interaction with these receptors.

Table 1: Binding Affinities (Ki) of Trospium Chloride for Human Muscarinic Receptor Subtypes

Receptor SubtypeAffinity (Ki, nM)
M13.5
M21.1
M31.0
M41.4
M56.0

Note: The smaller the Ki value, the more strongly the drug binds to the receptor.

A crucial aspect of trospium chloride's pharmacodynamic profile is its negligible affinity for nicotinic acetylcholine receptors at therapeutic concentrations. newdrugapprovals.orgnih.govguidetopharmacology.orgfishersci.ca This selectivity contributes to a more targeted action on muscarinic pathways, minimizing potential effects on nicotinic ganglionic transmission. newdrugapprovals.orgnih.govguidetopharmacology.orgfishersci.ca

Antagonistic Action on Acetylcholine Pathways at the Molecular Level

Trospium chloride's antagonistic action at muscarinic receptors translates into specific molecular and cellular mechanisms that lead to its observed physiological effects. newdrugapprovals.orgnih.govguidetopharmacology.orgmims.comfishersci.ca

As a muscarinic antagonist, trospium chloride competitively blocks the effect of acetylcholine on muscarinic receptors in various cholinergically innervated organs. newdrugapprovals.orgnih.govguidetopharmacology.orgmims.comfishersci.ca This blockade prevents acetylcholine from binding to and activating these receptors, thereby inhibiting the downstream signaling pathways that would typically lead to smooth muscle contraction or other cholinergic responses. newdrugapprovals.orgnih.govguidetopharmacology.orgmims.comfishersci.ca Its parasympatholytic action effectively reduces the tone of smooth muscle, particularly in the urogenital and gastrointestinal tracts. newdrugapprovals.orgnih.govguidetopharmacology.orgmims.comfishersci.ca

The relaxation of smooth muscle, particularly in the bladder, is a key therapeutic effect of trospium chloride. nih.govguidetopharmacology.org At the molecular and cellular level, this relaxation is achieved by blocking the muscarinic receptors (primarily M2 and M3, which are found in the bladder) on the detrusor smooth muscle cells. nih.gov By preventing acetylcholine-mediated activation, trospium chloride inhibits the cascade of events that would otherwise lead to muscle contraction. In vitro studies have shown that trospium chloride causes relaxation of cultured detrusor myocytes and reverses cholinergically-induced contractions in porcine and human bladder smooth muscle in a dose-related manner. For instance, trospium chloride has been observed to inhibit carbachol-induced contraction of human detrusor smooth muscle with an EC50 of 3 nM.

In Vitro Pharmacodynamic Studies

Numerous in vitro pharmacodynamic studies have characterized the actions of trospium chloride. These studies confirm its specific and competitive antagonism of muscarinic cholinergic receptors.

Research conducted on isolated tissue preparations, such as porcine and human detrusor muscle strips, has demonstrated that trospium chloride is significantly more potent than other antimuscarinic agents like oxybutynin (B1027) and tolterodine (B1663597) in inhibiting contractile responses induced by carbachol (B1668302) and electrical stimulation. These findings underscore its efficacy at the tissue level. Furthermore, in vitro studies have investigated the interaction of trospium chloride with transport proteins, such as P-glycoprotein (P-gp). While some in vitro studies indicated a slight inhibition of P-gp-mediated digoxin (B3395198) transport, clinical pharmacokinetic studies have generally shown no significant drug-drug interaction with renally eliminated drugs like digoxin, suggesting the in vitro findings may not always translate directly to in vivo clinical outcomes in this specific context.

Evaluation of Effects on Isolated Detrusor Muscle Strips (Porcine, Human)

Preclinical investigations into the pharmacodynamics of trospium chloride have extensively utilized isolated detrusor muscle strips from both porcine and human sources. nih.govwikipedia.orgguidetopharmacology.org These in vitro studies have consistently demonstrated that trospium chloride induces a dose-related reversal of contractions in bladder smooth muscle that are elicited by cholinergic stimulation. wikipedia.org

Comparative analyses have shown trospium chloride to be highly effective in relaxing contractions induced by muscarinic stimulation. Its efficacy in this regard surpassed that of other spasmolytic agents, including flavoxate, oxybutynin, papaverine, and vinpocetine. mims.com A significant finding from these evaluations is the remarkable similarity in the effects of trospium chloride on muscarinic tension in both human and porcine detrusor muscle strips. This observed equivalence suggests that the pig serves as an appropriate and reliable animal model for studying the effects of spasmolytic substances on the contractility of urinary bladder smooth muscle in vitro. mims.com

Determination of Concentration-Dependent Inhibition of Contractile Responses (e.g., EC50, IC50)

The concentration-dependent inhibitory effects of trospium chloride on contractile responses have been rigorously quantified using parameters such as EC50 and IC50. The EC50 (effective concentration 50%) represents the bath concentration of the drug that induces a 50% reversion of carbachol-induced tension, while the IC50 (inhibitory concentration 50%) denotes the bath concentration required to cause a 50% inhibition of the maximum contractile response to electrical field stimulation. nih.gov

Research findings indicate that trospium chloride exhibits potent concentration-dependent inhibition. In studies involving porcine detrusor tissue, the EC50 value for trospium chloride was determined to be 0.006 µmol/L. nih.gov For human detrusor tissue, an even lower EC50 of 0.003 µmol/L was reported, indicating a high potency in human bladder smooth muscle. nih.gov The IC50 values for trospium chloride in these studies were consistently around 0.05 µmol/L. nih.gov Furthermore, trospium chloride produced significant changes from baseline at a wide range of tested bath concentrations, from 1 µmol/L down to 0.00001 µmol/L, in protocols involving both carbachol and electrical field stimulation, underscoring its dose-dependent effects. nih.gov

Preclinical Comparative Pharmacodynamic Studies with Other Antimuscarinic Agents

Preclinical comparative pharmacodynamic studies have highlighted the superior potency of trospium chloride when compared to other commonly used antimuscarinic agents such as oxybutynin and tolterodine. In studies utilizing isolated porcine and human detrusor muscle strips, trospium chloride demonstrated a many-fold greater potency in inhibiting contractile responses induced by carbachol and electrical stimulation. nih.govwikipedia.orgguidetopharmacology.org

Specific data from these comparative studies illustrate this difference:

Table 1: Comparative EC50 Values for Antimuscarinic Agents in Detrusor Muscle Strips

CompoundTissue SourceEC50 (µmol/L)
Trospium chloridePorcine0.006
OxybutyninPorcine25
Trospium chlorideHuman0.003
OxybutyninHuman10
TolterodineHuman≤ 1.0

nih.gov

Further analysis of inhibitory concentrations revealed similar trends:

Table 2: Comparative IC50 Values for Antimuscarinic Agents

CompoundIC50 (µmol/L)
Trospium chloride0.05
Oxybutynin10
Tolterodine> 10

nih.gov

The relaxing potency of oxybutynin was found to be approximately 3,000-fold less significant than that of trospium chloride in these contexts. mims.com Despite these differences in potency observed in preclinical settings, trospium chloride is considered to offer comparable efficacy to other available antimuscarinic agents, such as oxybutynin and tolterodine, in the clinical management of detrusor overactivity. wikipedia.orgnih.gov

Pharmacokinetics of Trospium Chloride: Absorption, Distribution, Metabolism, and Excretion Adme

Absorption Characteristics and Modulating Factors

The absorption of trospium (B1681596) chloride in the gastrointestinal tract is a complex and incomplete process, facing several barriers openaccessjournals.comresearchgate.netfda.gov.

Absolute Oral Bioavailability and Inter-Individual Variability

Following oral administration, less than 10% of the trospium chloride dose is absorbed nih.govfda.govrjpbcs.comwikipedia.orgfda.gov. The mean absolute bioavailability of a 20 mg oral dose is approximately 9.6%, with a notable range of 4.0% to 16.1% nih.govfda.govrjpbcs.comfda.govwikipedia.orgfda.govhpra.ie. Peak plasma concentrations (Cmax) are typically reached between 5 and 6 hours post-dose in healthy young volunteers, and around 3.5 hours in healthy elderly volunteers nih.govopenaccessjournals.comfda.govrjpbcs.comresearchgate.netwikipedia.orgfda.govdrugs.com.

Trospium chloride exhibits considerable variability in its pharmacokinetic parameters. At steady state, the intra-individual variability for a 20 mg dose is reported at 16%, while the inter-individual variability stands at 36% hpra.iesahpra.org.za. Furthermore, diurnal variability in exposure has been observed, with a decrease in Cmax of up to 59% and AUC of up to 33% for evening doses compared to morning doses fda.govhres.cawikipedia.orgfda.govdrugs.comwalshmedicalmedia.com.

Table 1: Mean Pharmacokinetic Parameters of a Single 20 mg Oral Dose of Trospium Chloride in Healthy Volunteers

ParameterMean (± SD)UnitsSource
Cmax3.5 ± 4.0ng/mL drugs.com
Tmax5.3 ± 1.2hours drugs.com
AUC0-∞36.4 ± 21.8ng/mL•hr drugs.com
Absolute Bioavailability9.6 (range: 4.0-16.1)% nih.govfda.govrjpbcs.comfda.govwikipedia.orgfda.govhpra.ie
Elimination Half-life18.3 ± 3.2hours drugs.com

Mechanisms of Absorption Across Intestinal Epithelium (e.g., P-glycoprotein-mediated efflux)

The low oral absorption of trospium chloride is primarily attributed to its hydrophilic nature and positive charge, which hinder its passage through the lipophilic intestinal epithelium openaccessjournals.comrjpbcs.comhres.cafda.gov. In vitro studies, particularly with rat jejunum and human Caco-2 cells, suggest that the absorption process may involve P-glycoprotein (P-gp) mediated efflux openaccessjournals.comresearchgate.net. Trospium chloride is a known substrate for the multidrug carrier P-glycoprotein, which actively transports the drug away from the brain and may also play a role in its intestinal absorption urotoday.comresearchgate.netics.orgdrugbank.comurotoday.com.

Beyond P-gp, trospium chloride has also shown affinity for organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, in in vitro transport assays using HEK293 cells researchgate.netics.org. These transporters are highly abundant in organs like the liver and kidneys, where trospium preferentially penetrates researchgate.netics.org.

Research indicates that trospium chloride is absorbed from two distinct "absorption windows" within the gastrointestinal tract: the jejunum and the cecum/ascending colon researchgate.net. The capacity of uptake in these regions may be influenced by the local abundance and functional interplay of P-glycoprotein and OCT1 researchgate.net.

Influence of Gastrointestinal Luminal Environment (e.g., pH, viscosity) on Dissolution and Absorption

The gastrointestinal luminal environment significantly impacts the absorption of trospium chloride. Administration with food, particularly a high (50%) fat-content meal, substantially reduces its absorption nih.govfda.govrjpbcs.comhres.cafda.govhpra.iedrugs.comsahpra.org.za. This reduction can lead to AUC and Cmax values that are 70% to 80% lower than those obtained when the drug is administered in a fasted state fda.govhres.cafda.govdrugs.comsahpra.org.za. This "negative food effect" is a critical factor influencing its bioavailability nih.govnajah.edu.

The drug's positive charge and reported instability at pH > 4 are also believed to contribute to its low absorption fda.gov. In silico modeling suggests that decreased dissolution in viscous media and reduced drug permeability in the fed state are predominant mechanisms for the observed food effect on trospium absorption researchgate.netnih.gov.

Increased intraluminal viscosity, often induced by high-viscosity foods or certain excipients, can significantly affect the disintegration and dissolution of trospium chloride tablets najah.eduresearchgate.nettandfonline.comingentaconnect.comresearchgate.net. Studies have shown that increased medium viscosity slows down the disintegration rate of trospium chloride, delaying drug release due to reduced water ingress into the tablets researchgate.nettandfonline.comingentaconnect.comresearchgate.net. This effect is particularly pronounced for film-coated tablets najah.edutandfonline.com. Trospium chloride, classified as a Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability), is especially susceptible to changes in luminal viscosity, particularly given its preferential absorption in the upper small intestine najah.edutandfonline.com.

Distribution Profile in Biological Systems

The distribution of trospium chloride within the body is influenced by its physicochemical properties and protein binding characteristics.

Plasma Protein Binding Characteristics and Implications

Trospium chloride exhibits moderate to high plasma protein binding. In vitro studies incubating trospium chloride at therapeutic concentration levels (0.5 to 50 ng/mL) with human serum have shown protein binding ranging from 50% to 85% nih.govopenaccessjournals.comhres.cafda.govwikipedia.orgfda.govhpra.iedrugs.com. The majority of systemically absorbed trospium chloride is distributed in plasma, as indicated by a plasma to whole blood ratio of 1.6:1 for 3H-trospium chloride hres.cawikipedia.orgfda.govdrugs.com. The specific proteins to which it binds have not been extensively reported fda.gov. This level of protein binding has implications for the free, pharmacologically active concentration of the drug available to exert its effects.

Apparent Volume of Distribution

The apparent volume of distribution for a 20 mg oral dose of trospium chloride is approximately 395 (± 140) liters nih.govhres.cafda.govwikipedia.orgfda.govdrugs.com. Other sources report a mean volume of distribution ranging from approximately 350 to 800 liters researchgate.net, and for orally administered trospium, approximately 531 liters drugbank.comnih.gov. This relatively large volume of distribution suggests that trospium chloride distributes beyond the plasma into various tissues. However, due to its quaternary ammonium (B1175870) structure and high hydrophilicity, it has little to no ability to cross the blood-brain barrier, which contributes to the lack of central nervous system (CNS) adverse effects openaccessjournals.comresearchgate.neturotoday.comnih.gov. Studies in rats using radioactively labeled [14C]trospium showed that the majority of radioactivity remained in the gastrointestinal tract, and the absorbed radioactivity did not appear to cross into the CNS openaccessjournals.com.

Table 2: Key Distribution Parameters of Trospium Chloride

ParameterValueUnitsSource
Plasma Protein Binding50-85% nih.govopenaccessjournals.comhres.cafda.govwikipedia.orgfda.govhpra.iedrugs.comdrugbank.com
Apparent Volume of Distribution (20 mg oral dose)395 (± 140)Liters nih.govhres.cafda.govwikipedia.orgfda.govdrugs.com
Apparent Volume of Distribution (oral)~531Liters drugbank.comnih.gov
Plasma to Whole Blood Ratio1.6:1Ratio hres.cawikipedia.orgfda.govdrugs.com

Excretion Pathways and Transport Mechanisms

Fecal Elimination and its Contribution to Overall Clearance

Fecal elimination represents a substantial route for the excretion of trospium chloride, particularly following oral administration. After an oral dose of 14C-trospium chloride, the majority of the administered radioactivity, specifically 85.2%, has been recovered in feces. A considerably smaller fraction, 5.8%, was recovered in urine scribd.comnih.govprobes-drugs.orguni.lumims.com. This high recovery in feces after oral dosing suggests that a significant portion of the administered dose is not absorbed and is directly eliminated via the gastrointestinal tract.

Role of Organic Cation Transporters (OCT1, OCT2) and Multidrug and Toxin Extrusion (MATE1, MATE2-K) Carriers in Excretion

Trospium chloride, being a hydrophilic and positively charged compound, exhibits low permeability across biological membranes, necessitating the involvement of specific drug transporters for its distribution and excretion alfa-chemistry.com. Active tubular secretion is a principal mechanism for the renal elimination of trospium. The mean renal clearance for trospium, reported at approximately 29 L/hour, is notably about four times higher than the average glomerular filtration rate, indicative of active secretion into the urine scribd.comnih.govprobes-drugs.orguni.lumims.comnih.govwikipedia.org.

In humans, the organic cation transporters (OCT1 and OCT2) and the multidrug and toxin extrusion (MATE1 and MATE2-K) carriers have been identified as key players in trospium transport alfa-chemistry.comfishersci.cafishersci.ca. Trospium serves as a substrate for both the uptake transporters OCT1 and OCT2, and the efflux proteins MATE1 and MATE2-K fishersci.ca.

Organic Cation Transporters (OCTs): OCT1 is predominantly expressed in the basolateral membrane of hepatocytes and enterocytes, as well as in the brush-border membranes of the small intestine and renal proximal tubules guidetopharmacology.org. OCT2 is primarily found in the basolateral membrane of renal proximal tubular cells guidetopharmacology.org.

Multidrug and Toxin Extrusion (MATEs): MATE1 and MATE2-K function as apical efflux transporters fishersci.ca.

In vitro studies have demonstrated significant trospium transport by mouse mOct1, mOct2, and mMate1, with reported Km values of 58.7 µM, 78.5 µM, and 29.3 µM, respectively alfa-chemistry.com. MATE1 has been shown to mediate both the uptake of trospium into HEK293 cells and its efflux from polarized MDCKII-cells fishersci.ca. The coordinated action of OCT-mediated uptake and MATE-mediated export is crucial for the transcellular transport of trospium fishersci.ca. Specifically, the interplay between OCT1 and MATE1 in the liver, and OCT2 and MATE1 in the kidney, is suggested to contribute to the active excretion of trospium . Km values for trospium transport by OCT1, OCT2, OCT3, MATE1, and MATE2-K have been reported, with OCT1 exhibiting the lowest Km values guidetopharmacology.org. This active transport mechanism suggests a potential for drug-drug interactions, as competition for elimination pathways may occur with other compounds that are also renally eliminated probes-drugs.orguni.lumims.comwikipedia.org.

Pharmacokinetic Variability and Factors Influencing Exposure (e.g., Diurnal Variability)

The pharmacokinetics of trospium chloride are characterized by considerable variability, both between and within individuals nih.gov.

Intra-subject Variability: Reported intra-subject variability for the area under the plasma concentration-time curve (AUC) is 72%, and for peak plasma concentration (Cmax) is 60% nih.gov.

Diurnal Variability: Trospium chloride exhibits significant diurnal variability in its systemic exposure. Evening doses result in a decrease in Cmax of up to 59% and a decrease in AUC of up to 33% compared to morning doses scribd.comwikipedia.orgnih.govnih.gov. This observed diurnal variation may be attributed to an increase in gastric emptying time during the night, given the drug's susceptibility to absorptive barriers nih.gov.

Inter-individual Variability: Inter-individual variability in pharmacokinetics has been noted to be more pronounced following morning dose administration compared to evening dose administration nih.gov. At steady state, the mean coefficient of variation (CV) for AUC was 42% for morning doses and 33% for evening doses. Similarly, for Cmax at steady state, the CV was 46% for morning doses and 35% for evening doses nih.gov.

Table 1: Pharmacokinetic Variability of Trospium Chloride

ParameterIntra-subject Variability (CV%)Inter-individual Variability (CV%) - Morning DoseInter-individual Variability (CV%) - Evening Dose
AUC72% nih.gov42% (steady state) nih.gov33% (steady state) nih.gov
Cmax60% nih.gov46% (steady state) nih.gov35% (steady state) nih.gov

Factors Influencing Exposure:

Food Intake: Administration of trospium chloride with a high-fat meal significantly reduces its absorption, leading to AUC and Cmax values that are 70% to 80% lower than those observed when the drug is administered in a fasting state scribd.comwikipedia.org.

Renal Impairment: Renal function profoundly influences trospium chloride pharmacokinetics. Patients with severe renal impairment (creatinine clearance less than 30 mL/min) demonstrate a 4.5-fold increase in AUC, a 2-fold increase in Cmax, and a 2- to 3-fold increase in the elimination half-life compared to healthy individuals probes-drugs.orgwikipedia.orgnih.gov. Trospium clearance is directly correlated with serum creatinine (B1669602) concentration nih.govfishersci.ca.

Hepatic Impairment: In individuals with mild (Child-Pugh class A) and moderate (Child-Pugh class B) hepatic impairment, single doses of trospium chloride resulted in mean Cmax increases of 12% and 63%, respectively, when compared to healthy subjects. However, the AUC remained similar across these groups. Data for severe hepatic impairment (Child-Pugh class C) are not available wikipedia.orgnih.gov.

Age: While age does not appear to significantly alter the pharmacokinetics of trospium chloride, increased anticholinergic side effects, unrelated to drug exposure, have been observed in patients aged 75 years and older probes-drugs.orgnih.gov.

Drug Interactions: Mechanistic Investigations

Pharmacokinetic Interactions with Drugs Eliminated by Active Tubular Secretion

Trospium (B1681596) chloride is predominantly eliminated by the kidneys through active tubular secretion, a process evidenced by its mean renal clearance (29.07 L/hour), which is approximately four times higher than the average glomerular filtration rate drugs.comhres.cafda.govhres.ca. This indicates that active tubular secretion represents a major route for its elimination drugs.comhres.cafda.govhres.ca.

Competitive Inhibition of Renal Tubular Secretion Pathways

Trospium chloride acts as a substrate for various renal transporters involved in active tubular secretion. Key among these are the organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) ics.orgmdpi.comnih.gov. Specifically, human OCT1, OCT2, MATE1, and MATE2-K have been identified as transporters for trospium chloride mdpi.comnih.gov. In vitro studies have demonstrated that trospium chloride can inhibit the transport of 1-methyl-4-phenylpyridinium (MPP+), a known substrate, via human OCT1, OCT2, and OCT3, with inhibitory concentration 50% (IC50) values of 6.2 µM, 0.67 µM, and 871 µM, respectively mdpi.com. Another study reported similar IC50 values of 18.1 µM, 1.36 µM, and 710 µM for OCT1, OCT2, and OCT3, respectively, and revealed Michaelis constant (Km) values of 17 µM and 8 µM for OCT1 and OCT2, respectively, for [3H]trospium transport mdpi.com.

The involvement of these transporters in trospium's renal elimination is further supported by in vivo studies. For instance, coadministration of ranitidine, a known OCT/MATE inhibitor, with trospium chloride in healthy human subjects resulted in a reduction of trospium's renal clearance by approximately 15% (from 530 ± 99 mL/min to 460 ± 120 mL/min; p < 0.05) mdpi.comresearchgate.netnih.gov. This competitive interaction at the level of renal tubular secretion pathways highlights a significant mechanism for potential drug-drug interactions involving trospium chloride.

Impact on Systemic Exposure of Co-administered Compounds

Due to its elimination via active tubular secretion, trospium chloride has the potential to interact pharmacokinetically with other drugs that share this elimination pathway drugs.comhres.cafda.govhres.cafda.gov. Such competition can lead to increased serum concentrations of either trospium chloride or the co-administered drug drugs.comhres.cahres.cafda.gov. Examples of drugs that are actively secreted by the kidney and may interact with trospium chloride include procainamide, pancuronium, morphine, vancomycin, and tenofovir (B777) drugs.comhres.cafda.govhres.cafda.govmims.com.

However, not all actively secreted drugs exhibit significant interactions. A drug-drug interaction study involving trospium chloride and digoxin (B3395198), another actively secreted compound, demonstrated no clinically significant effect on the pharmacokinetics of either drug when co-administered drugs.comfda.govfda.gov.

A notable interaction has been observed with metformin (B114582). Coadministration of metformin immediate-release tablets (500 mg twice daily) with trospium chloride extended-release (60 mg once daily) in healthy subjects led to a reduction in the steady-state systemic exposure of trospium chloride. Specifically, the mean area under the curve from 0-24 hours (AUC0-24) of trospium was reduced by approximately 29%, and its mean peak plasma concentration (Cmax) was reduced by 34% drugs.comfda.govnih.govrxlist.comdrugs.comdrugs.com. Despite this, the steady-state pharmacokinetics of metformin were not significantly affected nih.govdrugs.comdrugs.com. The precise mechanism behind metformin's effect on trospium's exposure has not been definitively established drugs.comdrugs.com.

Table 1: Impact of Metformin Co-administration on Trospium Chloride Pharmacokinetics

Pharmacokinetic ParameterTrospium Chloride Alone (Reference)Trospium Chloride + MetforminPercentage Change
Mean AUC0-24BaselineReduced~29% decrease drugs.comfda.govnih.govrxlist.comdrugs.comdrugs.com
Mean CmaxBaselineReduced~34% decrease drugs.comfda.govnih.govrxlist.comdrugs.comdrugs.com

Interactions Related to Drug Metabolism

Assessment of Potential for Cytochrome P450-Mediated Drug Interactions

Trospium chloride is characterized by minimal metabolism by the hepatic cytochrome P450 (CYP) enzyme system drugs.comhres.cafda.govfda.govwikipedia.orgnih.govopenaccessjournals.comreallifepharmacology.comhpra.iedrugs.comresearchgate.net. The primary metabolic pathway hypothesized for trospium in humans involves ester hydrolysis, followed by the conjugation of benzylic acid to form azoniaspironortropanol with glucuronic acid drugs.comhres.cafda.govwikipedia.orgdrugs.com.

In vitro studies utilizing human liver microsomes have investigated the inhibitory potential of trospium chloride on seven common CYP isoenzymes: CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 drugs.comhres.cafda.govwikipedia.orghpra.iedrugs.comcapes.gov.brnih.gov. These investigations generally suggest a lack of significant inhibition by trospium chloride at clinically relevant concentrations drugs.comhres.cafda.govwikipedia.orghpra.iedrugs.com. While trospium chloride was identified as a competitive inhibitor of CYP2D6 in vitro, with Ki values of 20 µM and 51 µM, this inhibition is not considered clinically relevant. This is because these inhibitory constants are substantially higher than the therapeutic peak plasma concentrations of trospium chloride, which are typically below 50 nM capes.gov.brnih.gov.

Table 2: In Vitro Inhibitory Effects of Trospium Chloride on Cytochrome P450 Isoenzymes

CYP IsoenzymeSubstrate Used (Example)Inhibitory Effect (at clinically relevant concentrations)Ki Value (if applicable)Clinical Relevance
CYP1A2CaffeineLack of inhibition drugs.comhres.cafda.govwikipedia.orghpra.iedrugs.comcapes.gov.brnih.govNot applicableNone capes.gov.brnih.gov
CYP2A6CoumarinLack of inhibition drugs.comhres.cafda.govwikipedia.orghpra.iedrugs.comcapes.gov.brnih.govNot applicableNone capes.gov.brnih.gov
CYP2C9S-(-)-warfarinLack of inhibition drugs.comhres.cafda.govwikipedia.orghpra.iedrugs.comcapes.gov.brnih.govNot applicableNone capes.gov.brnih.gov
CYP2C19S-(+)-mephenytoinLack of inhibition drugs.comhres.cafda.govwikipedia.orghpra.iedrugs.comcapes.gov.brnih.govNot applicableNone capes.gov.brnih.gov
CYP2D6DextromethorphanCompetitive inhibition capes.gov.brnih.gov20 µM, 51 µM capes.gov.brnih.govNone capes.gov.brnih.gov
CYP2E1ChlorzoxazoneLack of inhibition drugs.comhres.cafda.govwikipedia.orghpra.iedrugs.comcapes.gov.brnih.govNot applicableNone capes.gov.brnih.gov
CYP3A4DenitronifedipineLack of inhibition drugs.comhres.cafda.govwikipedia.orghpra.iedrugs.comcapes.gov.brnih.govNot applicableNone capes.gov.brnih.gov

Pharmacodynamic Interactions with Other Anticholinergic Agents

The concomitant use of trospium chloride with other antimuscarinic (anticholinergic) agents can lead to an increase in the frequency and/or severity of anticholinergic pharmacological effects, such as dry mouth and constipation drugs.comhres.cahres.cafda.govmims.comhpra.iemedscape.com. Drugs known to possess anticholinergic properties, including amantadine, tricyclic antidepressants, quinidine, antihistamines, and disopyramide, may potentiate the effects of trospium chloride hres.camims.comhpra.ie. Specific examples of agents that may lead to additive anticholinergic effects when co-administered with trospium include glycopyrronium (B1196793) tosylate and revefenacin (B1680567) medscape.compdr.net.

Furthermore, the anticholinergic effects of trospium chloride on gastrointestinal motility may potentially alter the absorption of other concomitantly administered drugs drugs.comhres.cafda.govhres.cafda.govhpra.ie. For instance, trospium chloride may decrease the efficacy of prokinetic agents, such as metoclopramide (B1676508) mims.comhpra.ie.

Transporter-Mediated Drug Interactions Beyond Renal Excretion (e.g., P-glycoprotein, OCTs, MATEs)

As discussed in Section 5.1.1, organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) are also involved in the transport of trospium chloride in the gut and liver, in addition to their role in renal excretion ics.orgmdpi.comnih.gov. These interactions can lead to potential drug-drug interactions at the level of OCT-mediated transport in these organs ics.org.

Synthesis and Derivatization Strategies

Classical and Contemporary Chemical Synthesis Routes of Trospium (B1681596) Chloride

The synthesis of trospium chloride (Cid: 68761) typically involves multi-step chemical processes, with several routes described in patent literature. One contemporary approach involves the condensation of benziloyl chloride (Cid: 6939) with chlorination (3α-nortropine)-8-spiral shell-1-pyrroles ammonium (B1175870) salt google.comgoogle.com. This reaction is often carried out in a solvent like acetonitrile (B52724) in the presence of anhydrous potassium carbonate (K₂CO₃), followed by refluxing and subsequent cooling and stirring to yield the desired product google.comgoogle.com. For instance, a reported synthesis involves adding 50g of benziloyl chloride, 500mL of acetonitrile, 25g of anhydrous K₂CO₃, and 40g of chlorination (3α-nortropine)-8-spiral shell-1-pyrroles ammonium salt to a reaction flask, refluxing for 3 hours, cooling to room temperature, and stirring for another 3 hours. Filtration and drying yield trospium chloride with a reported melting point of 256-257 °C and a yield of 63-65% google.comgoogle.com.

Another synthetic pathway begins with the activation of dibenzoglycolic acid (Cid: 7120) using N,N-carbonyl dimidazoles (Cid: 2723659) to produce the intermediate phenylbenzene hydroxyl acetyl imidazole. This intermediate then reacts with nortropine (B26686) (Cid: 74167) that has its nitrogen atom protected with an ethanoyl group, forming an ester. Subsequent deprotection and reaction with 1,4-dichlorobutane (B89584) lead to trospium chloride google.comgoogle.com.

A more generalized synthesis sequence for trospium chloride has also been outlined, involving several transformations:

Chlorination of an initial compound to produce an intermediate.

Reaction of this intermediate with another compound in the presence of pyridine (B92270) and chloroform.

Treatment of the resulting product with K₂CO₃ and water.

Reduction of the compound.

Final reaction with a precursor to yield trospium chloride gpatindia.com.

Synthetic Methodologies for Related Tropane (B1204802) Derivatives

The tropane skeleton is a bicyclic structure central to a wide array of natural and synthetic compounds, including many pharmacologically active agents. Tropane alkaloids, characterized by this unique ring system, are found in plant families such as Solanaceae and Erythroxylaceae mdpi.com. Key examples of tropane-based drugs, besides trospium chloride, include hyoscine butylbromide (Cid: 65116), atropine (B194438) (Cid: 174174), maraviroc (B1676071) (Cid: 6918379), and ipratropium (B1672105) (Cid: 3794) researchgate.net.

A pivotal intermediate in the biosynthesis of tropane alkaloids is tropinone (B130398) (Cid: 68755) nih.gov. Tropinone can undergo stereospecific reductions catalyzed by tropinone reductase I (TR-I) and tropinone reductase II (TR-II). TR-I facilitates the reduction of tropinone to tropine (B42219) (3α-tropanol) (Cid: 68756), which is a precursor for scopolamine (B1681570) biosynthesis. Conversely, TR-II catalyzes the reduction of tropinone to pseudotropine (3β-tropanol) (Cid: 68757), a precursor for calystegine biosynthesis nih.gov. These enzymatic pathways highlight the precise control over stereochemistry in the natural synthesis of tropane derivatives, which often inspires synthetic chemists in designing analogous routes.

The versatility of the tropane scaffold allows for diverse derivatization strategies, often involving modifications at various positions of the bicyclic system or the nitrogen atom. These modifications can lead to compounds with altered pharmacological properties, such as different receptor affinities or improved pharmacokinetic profiles.

Rational Design and Synthesis of Novel Analogues for Structure-Activity Relationship Elucidation

Rational design in the synthesis of trospium chloride analogues is driven by the desire to elucidate its Structure-Activity Relationship (SAR) and potentially develop compounds with improved therapeutic profiles. SAR studies for trospium chloride indicate that certain structural features are crucial for its activity. Specifically, for potent derivatives, it has been observed that either the R₁ or R₂ group must be heterocyclic or carbocyclic gpatindia.com. The R₃ group can vary, accommodating hydrogen, hydroxyl, hydroxymethyl, or amide functionalities gpatindia.com. Furthermore, the most potent derivatives often feature an ester linkage at a specific position, although oxygen or complete absence of this group can also occur gpatindia.com.

A critical aspect of trospium chloride's structure is its quaternary ammonium salt nature at the nitrogen substituent gpatindia.comnewdrugapprovals.org. This characteristic is believed to contribute to its limited ability to cross the blood-brain barrier, thereby reducing central nervous system side effects mdpi.comnewdrugapprovals.orgchemicalbook.com. The N substituent can be either a quaternary ammonium salt or a tertiary amine, or both, with different alkyl groups gpatindia.com. Maximum potency is often achieved when the distance between the ring-substituted carbons is two carbon units gpatindia.com.

The rational design of novel analogues involves systematic modifications to these key structural elements to probe their impact on binding affinity, selectivity for muscarinic receptors, and other pharmacological properties. Synthetic methodologies employed for these analogues often parallel those used for trospium chloride itself, but with variations in the starting materials or reaction conditions to introduce specific substituents or alter the stereochemistry. This iterative process of design, synthesis, and biological evaluation is fundamental to medicinal chemistry and the development of new therapeutic agents.

Analytical Methodologies for Trospium Chloride Research

Quantitative Analysis in Pharmaceutical Formulations and Biological Matrices

Quantitative analysis of trospium (B1681596) chloride is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies in biological matrices. A range of chromatographic and spectroscopic techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) and Advanced Variants (e.g., RP-HPLC, UFLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and its advanced variants are widely utilized for the quantification of trospium chloride due to their high specificity, sensitivity, and ability to separate the active pharmaceutical ingredient from excipients or endogenous compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC methods have been developed for the estimation of trospium chloride in both pure form and tablet dosage forms. A typical RP-HPLC method involves separation on a C18 column, often using a mobile phase consisting of acetonitrile (B52724) and a buffer (e.g., 0.05M potassium dihydrogen phosphate (B84403) or phosphate buffer) with adjusted pH, and detection at 215 nm. For instance, a method employing an X-Bridge C18 column with a mobile phase of acetonitrile/methanol/0.05M potassium dihydrogen phosphate/triethylamine (25:25:50:0.2 by volume), pH adjusted to 4 ± 0.1 with ortho-phosphoric acid, at a flow rate of 1 ml/min, achieved a retention time of 3.22 min for trospium chloride. This method demonstrated linearity in the range of 0.5 to 18 µg/ml with a mean percentage recovery of 100.40 ± 0.450%. cu.edu.eg Another RP-HPLC method utilized an Azilent C18 column with a mobile phase of phosphate buffer and acetonitrile (60:40 v/v) at a flow rate of 1 ml/min, detecting at 215 nm, and showed linearity in the range of 10-150 μg/ml with a correlation coefficient of 1.0000. researchgate.netresearchgate.net Furthermore, an RP-HPLC method for trospium chloride in tablet dosage form used an Xterra RP18 column with a mobile phase of Acetonitrile: Buffer (65:35; v/v) at 1.0 mL/min, detecting at 215 nm, and exhibited linearity from 50.0-150.0 µg/mL with an r² of 0.9993. rjptonline.org

Ultra-Fast Liquid Chromatography (UFLC) RP-UFLC methods offer advantages in terms of reduced analysis time and solvent consumption. A validated RP-UFLC stability-indicating method for trospium chloride in tablet dosage form achieved isocratic separation on an Enable-C18G column. The mobile phase comprised acetonitrile:0.01M TBAHS (50:50, v/v) at a flow rate of 1.0 ml/min, with PDA detection at 215 nm. This method was linear in the concentration range of 10–300 μg/ml, with a correlation coefficient of 0.999 and mean recoveries between 100.52–101.68%. nih.govresearchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) LC-MS/MS is highly sensitive and selective, making it particularly suitable for the determination of trospium chloride in complex biological matrices such as human plasma. A rapid and sensitive HPLC-ESI-MS/MS method was developed and validated for the quantification of trospium chloride in human plasma, using tramadol (B15222) chloride as the internal standard. Sample pretreatment involved liquid-liquid extraction. The analysis was performed on a Hypsil C18 column with a mobile phase of methanol-5% acetic acid-20 mM ammonium (B1175870) methylate (55/30/15, v/v/v) at a flow rate of 0.2 ml/min. researchgate.net These methods are crucial for pharmacokinetic studies and bioequivalence assessments. researchgate.netnih.govresearchgate.net

Summary of Chromatographic Method Parameters and Performance

Method TypeColumn TypeMobile PhaseFlow RateDetection WavelengthLinearity RangeMean Recovery (%)Reference
RP-HPLCX-Bridge C18ACN/MeOH/0.05M KH2PO4/TEA (25:25:50:0.2, pH 4±0.1)1 ml/min215 nm0.5 - 18 μg/ml100.40 ± 0.450 cu.edu.eg
RP-HPLCAzilent C18Phosphate buffer/ACN (60:40 v/v)1 ml/min215 nm10 - 150 μg/ml- researchgate.netresearchgate.net
RP-HPLCXterra RP18ACN:Buffer (65:35; v/v)1.0 mL/min215 nm50.0 - 150.0 µg/mLRSD < 2% rjptonline.org
RP-UFLCEnable-C18GACN:0.01M TBAHS (50:50, v/v)1.0 ml/min215 nm10 - 300 μg/ml100.52 - 101.68 nih.govmdpi.com
LC-MS/MSHypsil C18MeOH/5% Acetic Acid/20mM Ammonium Methylate (55:30:15, v/v/v)0.2 ml/minESI-MS/MS-- researchgate.net

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy, Fluorimetry)

Spectrophotometric methods, particularly UV-Vis spectroscopy and fluorimetry, offer simple, economical, and rapid approaches for the quantitative analysis of trospium chloride, especially in bulk and pharmaceutical formulations.

UV-Vis Spectroscopy Simple UV-spectrophotometric methods have been developed for the determination of trospium chloride in pure formulations and pharmaceutical formulations. Trospium chloride typically exhibits maximum absorption at 280 nm in ethanol (B145695) researchgate.net or 258 nm using 0.1 N sodium hydroxide. researchgate.netinnovareacademics.in Linearity ranges reported include 10-70 μg/ml in ethanol researchgate.net and 200-1000 μg/ml (r² = 0.999) using 0.1 N sodium hydroxide. researchgate.netinnovareacademics.in First derivative spectrophotometric methods have also been developed, showing linearity in the range of 20-100 μg/ml at 226.6 nm using 0.1 N sodium hydroxide. researchgate.netinnovareacademics.in These methods are validated for accuracy, precision, and reproducibility, making them suitable for routine quality control. researchgate.netresearchgate.net

Fluorimetry Fluorimetric methods provide high sensitivity for the determination of trospium and its metabolites, particularly in biological materials. One reported method involves derivatization with benoxaprofen (B1668000) chloride, followed by fluorimetric determination of the quarternary ammonium compound trospium and its metabolite. cu.edu.egresearchgate.netnih.govinnovareacademics.in Another approach involves the spectrofluorimetric measurement of the quenching effect of trospium chloride on the inherent fluorescence of erythrosine B (EB) at 550 nm (λex. = 528 nm), demonstrating linearity in the range of 0.5-10.0 μg/mL. researchgate.net

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for monitoring the stability of trospium chloride in pharmaceutical formulations and for detecting and quantifying its degradation products. These methods are developed following forced degradation studies under various stress conditions.

Forced Degradation Studies Under Stress Conditions (Acidic, Alkaline, Oxidative, Photolytic, Thermal)

Forced degradation studies are conducted to understand the intrinsic stability of trospium chloride and to generate degradation products that can be separated and quantified by the analytical method. These studies typically involve subjecting the drug to various stress conditions:

Acidic Degradation: Trospium chloride has shown significant degradation under acidic conditions, for example, using 1M HCl or 2M HCl for 2 hours. cu.edu.egresearcher.life

Alkaline Degradation: Significant degradation also occurs under alkaline stress, such as with 1M NaOH or 2M NaOH for 2 hours. Optimized conditions might involve 0.001M NaOH to achieve 10-20% degradation. cu.edu.egresearchgate.netresearcher.life

Oxidative Degradation: Degradation under oxidative conditions has been studied using agents like 3% H₂O₂ for varying durations (e.g., 2, 4, 6, and 10 hours). Trospium chloride has shown moderate degradation under peroxide stress, with reported degradation around 14%. cu.edu.egresearchgate.netresearchgate.netresearcher.lifeijddt.com

Photolytic Degradation: Photolytic degradation involves exposing the drug to light. Some studies indicate that trospium chloride is stable under photolysis stress conditions. nih.govresearchgate.netresearchgate.net

Thermal Degradation: Thermal stress involves heating the drug at elevated temperatures. Conditions such as 100°C for 2, 4, or 6 hours have been used. Optimized thermal degradation might involve 50°C to achieve 10-20% degradation. cu.edu.egnih.govresearchgate.netresearchgate.netresearcher.life

In forced degradation studies, trospium chloride has exhibited significant degradation under peroxide (14%) and acid (11.2%) stress. researcher.lifeijddt.com Moderate degradation was observed under acidic, alkaline, and thermal stress conditions, while it was found to be stable under oxidation and photolysis stress conditions in some studies. researchgate.net

Chromatographic Separation and Quantification of Degradation Products

The developed stability-indicating methods aim to achieve complete resolution of trospium chloride from its degradation products.

HPLC and UFLC for Degradation Products In HPLC, the degradation product of trospium chloride has been resolved from the intact drug. For example, in one HPLC method, trospium chloride had a retention time (Rt) of 3.22 min, while its degradation product had an Rt of 4.30 min, allowing for quantitative determination in the presence of acidic and alkaline-induced degradation products. cu.edu.eg The RP-UFLC method, with its optimized mobile phase and detection at 215 nm, demonstrated the ability to separate trospium chloride from its degradation products formed under various stress conditions, confirming its stability-indicating nature. nih.govresearchgate.netmdpi.com The peak purity results from PDA detection confirmed the homogeneity of the drug peak, indicating no co-eluting or hidden peaks from degradation products. researchgate.net

Thin-Layer Chromatography (TLC) TLC methods have also been developed for the separation of trospium chloride from its degradation products. A suitable mobile phase, such as acetonitrile/glacial acetic acid (5:5 v/v), allowed for the resolution of the drug from its degradation product. Trospium chloride had an Rf value of 0.40, while its degradation product had an Rf value of 0.71. Quantitative determination was performed densitometrically at 215 nm, with a linearity range of 2 to 16 μ g/spot and a mean percentage recovery of 99.96 ± 0.700%. cu.edu.eg The degradation products obtained under acid and alkaline stress conditions were found to be the same. cu.edu.eg

Summary of Forced Degradation Findings for Trospium Chloride

Stress ConditionObserved DegradationReference
AcidicSignificant (e.g., 11.2%) cu.edu.egresearchgate.netresearcher.lifeijddt.com
AlkalineSignificant (e.g., 12.2% for Xanomeline (B1663083)/Trospium Chloride combination, moderate for Trospium Chloride alone) cu.edu.egresearchgate.netresearcher.lifeijddt.com
Oxidative (Peroxide)Significant (e.g., 14%) cu.edu.egresearchgate.netresearcher.lifeijddt.com
PhotolyticStable (in some studies) nih.govresearchgate.netresearchgate.net
ThermalModerate (at optimized conditions, e.g., 50°C) cu.edu.egnih.govresearchgate.netresearchgate.net

Purity Determination Techniques (e.g., Differential Scanning Calorimetry, Comprehensive Thermal Analysis)

Purity determination is a critical aspect of pharmaceutical analysis, confirming the chemical integrity of active pharmaceutical ingredients (APIs). Differential Scanning Calorimetry (DSC) and comprehensive thermal analysis are widely employed techniques for this purpose, offering insights into the physical and thermal properties of trospium chloride.

Differential Scanning Calorimetry (DSC) DSC is a thermoanalytical technique that measures the heat absorbed or released by a sample as a function of temperature or time, providing quantitative and qualitative data on endothermic and exothermic processes fishersci.ca. Its application in purity determination is based on the principle of melting point depression caused by impurities fishersci.caguidetopharmacology.orgmims.comnewdrugapprovals.org. A perfectly pure crystalline material melts over an infinitesimally narrow temperature range, resulting in a sharp, distinct endothermic peak on a DSC thermogram guidetopharmacology.org. In contrast, the presence of impurities broadens the melting range and lowers the melting point, shifting and widening the DSC peak fishersci.caguidetopharmacology.orgmims.comnewdrugapprovals.org.

DSC has been an accepted method for absolute purity determination in pharmaceutical components since the mid-1960s guidetopharmacology.orgnih.gov. It can reliably determine purities ranging from 90 to 100 mol% mims.com. For trospium chloride, DSC has been successfully utilized for purity assessment, yielding values typically within the range of 98.5% to 101.5%. This technique is particularly valuable for its ability to quickly analyze the absolute purity of chemical compounds in a single run, often without the need for a reference standard newdrugapprovals.org.

For DSC to be an appropriate method for purity determination, certain conditions must be met: the compound should be a pure crystalline material, impurities should be soluble in the melted compound but insoluble in its solid state, the melting process must be a first-order transition, and the compound should not form conjugates with solvents fishersci.ca. However, DSC is not suitable if the compound lacks a sharp melting point, decomposes within the defined temperature range, or exhibits other thermal events that interfere with the melting peak nih.gov.

Comprehensive Thermal Analysis Beyond DSC, comprehensive thermal analysis involves a suite of techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), often used in conjunction with DSC. These methods provide a holistic view of a substance's thermal behavior, including its stability, degradation pathways, and polymorphic transformations.

Studies on trospium chloride and similar quaternary ammonium compounds, such as tiemonium (B1683158) methylsulphate, have employed TGA/DTG, DTA, and DSC to evaluate their thermal characteristics. TGA measures the change in mass of a sample as a function of temperature or time, indicating decomposition or desolvation events. DTA measures the temperature difference between a sample and a reference as they are heated, revealing endothermic and exothermic processes. The combination of these techniques helps in understanding the solid-state characteristics, assessing quality control, and evaluating the stability of APIs. Trospium chloride is known to exhibit high thermal stability, which is a crucial factor for its manufacturing and storage, and thermal analysis confirms this characteristic.

Validation Parameters for Analytical Assays (Specificity, Linearity, Precision, Accuracy, Robustness, Limit of Detection/Quantification)

Validation of analytical assays is a fundamental requirement in pharmaceutical development to ensure that a method is suitable for its intended use and consistently produces reliable, accurate, and precise results. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), outline the key parameters for method validation.

Specificity Specificity, also known as selectivity, is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. For trospium chloride, the development of stability-indicating methods, such as Ultra-Fast Liquid Chromatography (UFLC) and High-Performance Liquid Chromatography (HPLC), is crucial to ensure that the drug peak is well-separated from any potential degradation products. Forced degradation studies, involving exposure to stress conditions like acid, alkali, oxidation, heat, and photolysis, are performed to generate degradation products and demonstrate the method's ability to resolve them from the main analyte.

Linearity Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a specified range. This is typically demonstrated by generating a calibration curve using a series of known concentrations of the analyte. For trospium chloride, various analytical methods have shown excellent linearity across different concentration ranges:

Table 1: Linearity Data for Trospium Chloride Analytical Methods

Analytical MethodConcentration RangeCorrelation Coefficient (r or R²)Citation
RP-UFLC10–300 μg/ml0.999
HPLC0.5–18 μg/mlNot specified
UV Spectrophotometry (Simple)200–1000 μg/ml0.999
UV Spectrophotometry (First Derivative)20–100 μg/ml0.999
RP-HPLC (Simultaneous with Xanomeline)Not specified0.99988
UV Spectrophotometry10-70 μg/mlNot specified

Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Evaluates the precision within the same laboratory but under different conditions, such as different days, analysts, or equipment.

For trospium chloride, analytical methods have consistently demonstrated high precision. For instance, a stability-indicating RP-UFLC method reported Relative Standard Deviation (%RSD) values well below 2% for both repeatability and intermediate precision, confirming the method's precision. Another RP-HPLC method for simultaneous quantification of trospium chloride and xanomeline achieved a %RSD of less than 0.8%, indicating excellent precision.

Accuracy Accuracy is the closeness of agreement between the value accepted as a true value or an accepted reference value and the value found by the method. It is often determined by applying the method to samples with known amounts of analyte or by performing recovery experiments (standard addition method). The accuracy of analytical methods for trospium chloride has been consistently high:

Table 2: Accuracy Data for Trospium Chloride Analytical Methods

Analytical MethodMean Recovery (%)Citation
RP-UFLC100.52–101.68
HPLC100.40 ± 0.450
RP-HPLC (Simultaneous with Xanomeline)99.4–100.0
UV SpectrophotometryGood accuracy (specific values not provided)

Robustness Robustness is a measure of the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters. This parameter assesses the reliability of the method during normal usage. For trospium chloride, studies have shown that methods like RP-UFLC are robust to minor changes in parameters such as flow rate, detection wavelength, and mobile phase composition. Similarly, an RP-HPLC method for simultaneous quantification with xanomeline demonstrated robustness under varied chromatographic conditions, ensuring consistent results despite minor operational fluctuations.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. It represents the point at which the analyte is discernible from background noise.

Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is typically higher than the LOD and is crucial for quantifying impurities or very low concentrations of the drug substance.

These validation parameters collectively ensure that analytical methods used for trospium chloride are reliable, consistent, and fit for their intended purpose in quality control and research.

Formulation Sciences and Drug Delivery Systems Research

Intravesical Drug Delivery Systems Research and Localized Pharmacokinetics

The pharmacokinetic profile of trospium (B1681596) chloride presents distinct advantages for intravesical administration. Oral bioavailability of trospium chloride is notably poor, typically less than 10%, and its absorption is further diminished by food intake auanews.netnih.govnih.gov. Furthermore, the compound is predominantly eliminated from the body in its unchanged form via renal excretion auanews.netnih.govopenaccessjournals.comresearchgate.net. These characteristics make intravesical delivery a highly attractive approach, as it facilitates the achievement of high local concentrations within the bladder while minimizing systemic absorption auanews.netopenaccessjournals.comrjpbcs.com. This localized action is crucial for reducing the potential for systemic anticholinergic side effects, including those affecting the central nervous system auanews.netopenaccessjournals.com.

Research into intravesical drug delivery systems for trospium chloride has demonstrated promising results. Studies involving single intravesical instillations of trospium chloride in patients with neurogenic bladder (NGB) have shown negligible systemic absorption coupled with significant local efficacy auanews.netnih.gov. A randomized, single-blind, placebo-controlled clinical trial involving 84 patients with urgency or urge incontinence further supported these findings. Intravesical administration of trospium chloride (15 or 30 mg in 40 ml saline) resulted in a significant increase in maximum bladder capacity and a decrease in detrusor pressure when compared to placebo in urodynamic investigations nih.govnih.gov. Importantly, no significant adverse events were reported in these studies, suggesting that intravesical application could be an effective alternative for patients who experience intolerable side effects with oral treatments nih.govnih.gov.

Further advancements include the development of controlled-release drug delivery systems employing trospium chloride-loaded polymer carriers. For instance, PLGA-based carriers have been shown to significantly reduce spontaneous bladder contractions in porcine models auanews.net. A notable clinical trial investigated a novel intravesical silicone device preloaded with 800 mg of trospium chloride for the continuous management of non-neurogenic OAB. This device successfully generated high local urine trospium chloride levels, averaging 3.27 µg/mL, which are substantially higher than the 0.5-1 µg/mL typically achieved with oral dosing auanews.netics.org. Concurrently, systemic exposure remained negligible, with an average plasma concentration of 0.22 ng/mL ics.org. Patients in this trial experienced a 75% reduction in daily urge incontinence episodes and significant improvements in their quality of life auanews.netics.org. The sustained benefit observed even after device removal suggests a durable therapeutic effect, potentially linked to high local concentrations and retrograde transport to nerve cell bodies ics.orgresearchgate.net.

The localized pharmacokinetic advantages of intravesical trospium chloride are summarized in the following table:

Table 1: Pharmacokinetic Comparison of Oral vs. Intravesical Trospium Chloride

ParameterOral Administration (20 mg IR)Intravesical Administration (e.g., 800 mg device)
Mean Absolute Bioavailability ~10% nih.govnih.govNot directly applicable (local delivery)
Peak Plasma Concentration (Cmax) ~4 ng/mL (4-5 hours) nih.govNegligible (~0.22 ng/mL) ics.org
Urine Concentration (Local) 0.5-1 µg/mL (predicted) ics.org~3.27 µg/mL ics.org
Systemic Absorption Significant nih.govMinimal to negligible auanews.netnih.govics.org
Elimination Predominantly renal, unchanged auanews.netnih.govopenaccessjournals.comPredominantly local action, minimal systemic elimination auanews.netopenaccessjournals.com
Impact of Food Decreases absorption by 70-80% nih.govNot applicable

Physical and Chemical Stability of Formulations (e.g., Drug-Polymer Interaction Studies, Compatibility)

The physical and chemical stability of trospium chloride formulations is a critical aspect of drug development, ensuring product integrity and efficacy over time. Trospium chloride is characterized as a quaternary ammonium (B1175870) compound, which generally exhibits stability under a range of conditions solubilityofthings.com. It typically presents as a white to off-white crystalline powder and is known to be hygroscopic, meaning it can absorb moisture from the air solubilityofthings.com.

Detailed stability-indicating studies have been conducted to understand the degradation profile of trospium chloride under various stress conditions. These studies are crucial for assessing the robustness of the drug substance and its formulations. Trospium chloride has been found to be stable when subjected to basic, thermal, and photolytic conditions researchgate.netresearchgate.netnih.gov. However, it demonstrates degradation under acidic, hydrolytic, and oxidative stress conditions researchgate.netresearchgate.netnih.gov.

Specific findings from forced degradation studies include:

Acidic Degradation: Trospium chloride degrades under acidic conditions, such as exposure to 0.1M HCl researchgate.net.

Alkaline Degradation: Complete degradation occurs with 0.1M NaOH, while optimized conditions using 0.001M NaOH result in controlled degradation nih.gov. The degradation products formed under acid and alkaline stress conditions have been identified as similar, with benzilic acid being a known degradation product cu.edu.egtpcj.org.

Thermal Degradation: The compound shows moderate degradation at 50°C, while complete degradation is observed at 80°C nih.gov.

Oxidative and Photolytic Stability: Trospium chloride remains stable under oxidative stress (e.g., 1% v/v H2O2) and photolytic conditions (e.g., 365nm) researchgate.netnih.gov.

Table 2: Degradation Profile of Trospium Chloride Under Forced Stress Conditions

Stress ConditionResulting Stability/DegradationKey Observations/Degradation ProductsReferences
Acidic (e.g., 0.1M HCl) Degrades researchgate.netModerate degradation nih.gov researchgate.netnih.gov
Alkaline (e.g., 0.001M NaOH) Degrades researchgate.netModerate degradation; Benzilic acid formed nih.govcu.edu.egtpcj.org researchgate.netnih.govcu.edu.egtpcj.org
Thermal (e.g., 50°C) Degrades researchgate.netModerate degradation nih.gov researchgate.netnih.gov
Oxidative (e.g., H2O2) Stable researchgate.netNo significant degradation nih.gov researchgate.netnih.gov
Photolytic (e.g., 365nm) Stable researchgate.netNo significant degradation nih.gov researchgate.netnih.gov

Compatibility studies, particularly drug-polymer interaction analyses, are vital for developing stable pharmaceutical formulations. Research on trospium chloride-loaded chitosan (B1678972) microspheres, prepared using a solvent evaporation method for sustained drug delivery, has provided valuable insights. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) were employed to assess the physical state of the drug within the microspheres and to detect any interactions researchgate.netresearchgate.netijrps.com. The results from FTIR analysis consistently indicated the stable character of the trospium chloride-loaded chitosan microspheres and, importantly, the absence of any significant drug-polymer interaction researchgate.netresearchgate.netijrps.com. Similarly, DSC studies confirmed the lack of drug-polymer interaction and revealed the amorphous nature of the entrapped drug within the microspheres researchgate.net. These findings collectively suggest that trospium chloride maintains its stability and compatibility when formulated with chitosan in microsphere systems, supporting the development of sustained-release formulations researchgate.netijrps.com. Thermal analysis techniques, including TGA/DTG, DTA, and DSC, are also routinely used for solid-state characterization and quality control, with DSC providing a rapid method for purity determination, demonstrating values typically between 98.5% and 101.5% medcraveonline.com.

Preclinical Research Models and Approaches

In Vitro Models for Pharmacodynamic and Mechanistic Studies

In vitro models offer controlled environments to study the direct effects of trospium (B1681596) chloride on target receptors and transporters, providing detailed mechanistic insights without the complexities of a whole organism.

Isolated tissue bath preparations, particularly those involving detrusor muscle strips from human and animal sources, have been instrumental in characterizing the direct antispasmodic effects of trospium chloride. These studies demonstrate its ability to inhibit contractile responses in bladder smooth muscle.

Research has shown that trospium chloride causes a concentration-dependent relaxation of tension induced by muscarinic stimulation and dose-dependently attenuates contractions evoked by electrical field stimulation (EFS) in isolated human detrusor smooth muscle strips. In these preparations, trospium chloride has been found to be more potent than oxybutynin (B1027) and tolterodine (B1663597) in inhibiting contractile responses to carbachol (B1668302) and electrical stimulation nih.govmedchemexpress.comthieme-connect.comnih.govthieme-connect.com. For instance, in porcine tissue, trospium chloride exhibited significantly greater potency than oxybutynin, with EC₅₀ values of 0.006 µmol/L for trospium chloride compared to 25 µmol/L for oxybutynin in carbachol-induced tension reversal nih.gov. Similarly, in human tissue, the EC₅₀ for trospium chloride was 0.003 µmol/L, compared to 10 µmol/L for oxybutynin and ≤1.0 µmol/L for tolterodine nih.gov.

The effects of trospium chloride on muscarinic tension in both human and porcine detrusor muscle strips were observed to be nearly equal, suggesting the pig as an appropriate animal model for studying the effects of spasmolytic substances on urinary bladder contractility researchgate.net. Studies also indicate that trospium chloride can cause relaxation of cultured detrusor myocytes and effect a dose-related reversal of cholinergically-induced porcine and human bladder smooth muscle contractions openaccessjournals.com.

Table 1: Comparative Potency of Antimuscarinic Drugs on Isolated Detrusor Muscle Strips

DrugTissue SourceAssay TypeEC₅₀ (µmol/L)Rmax (%) (at 0.1 µmol/L)IC₅₀ (µmol/L)MI (%)
Trospium chloridePorcineCarbachol-induced tension0.006100--
OxybutyninPorcineCarbachol-induced tension2576.2 ± 8--
Trospium chlorideHumanCarbachol-induced tension0.00386 ± 13--
OxybutyninHumanCarbachol-induced tension1050 ± 7--
TolterodineHumanCarbachol-induced tension≤1.070 ± 8--
Trospium chlorideHumanEFS-induced contraction--0.0580 ± 17
OxybutyninHumanEFS-induced contraction--1053 ± 7
TolterodineHumanEFS-induced contraction-->1040 ± 16

EC₅₀: Bath concentration inducing 50% reversion of carbachol-induced tension. Rmax: % relaxation at final drug concentration in bath. IC₅₀: Bath concentration causing 50% inhibition of maximum contractile response to electrical field stimulation. MI: % inhibition of contraction amplitude at final drug concentration in bath. Data adapted from nih.gov.

Cell-based assays are fundamental for characterizing the binding affinity of trospium chloride to muscarinic receptors and its interactions with various drug transporters.

Trospium chloride is a specific and competitive antagonist of muscarinic cholinergic receptors (mAChRs), exhibiting high affinity for muscarinic receptors M1, M2, and M3, but negligible affinity for nicotinic cholinergic receptors researchgate.netmedchemexpress.comhres.canih.govdrugs.comfda.gov. Receptor assays have shown that trospium chloride has high and similar affinity for all five muscarinic acetylcholine (B1216132) receptor subtypes (M1, M2, M3, M4, and M5) wikipedia.orgaxonmedchem.comresearchgate.net. Specifically, pKi values for M1, M2, and M3 receptors have been reported as 9.2, 9.3, and 9.3, respectively hres.ca.

In terms of transporter activity, trospium chloride is a hydrophilic, positively charged drug with low permeability through biomembranes, necessitating the involvement of drug transporters for its distribution and excretion ics.orgnih.govmdpi.comresearchgate.netmdpi.com. Studies using HEK293 cells transiently transfected with human organic cation transporters (OCTs) have demonstrated that trospium chloride is significantly transported by OCT1, OCT2, and OCT3 ics.orgresearchgate.netmdpi.comtandfonline.com. Saturation kinetics revealed Km values of 17 µM for OCT1 and 8 µM for OCT2 ics.orgmdpi.com. Furthermore, trospium chloride has been shown to be a substrate for the multidrug and toxin extrusion (MATE) carriers, MATE1 and MATE2-K, with Km values of 0.6 µM for OCT2 and 29.3 µM for mMate1 in mouse carriers nih.govmdpi.comresearchgate.netmdpi.comtandfonline.comresearchgate.net.

Trospium chloride is also a substrate of the multidrug carrier P-glycoprotein (P-gp), which significantly restricts its permeation into the brain via P-gp mediated drug efflux at the blood-brain barrier urotoday.comics.org. While trospium chloride inhibits P-gp-mediated rhodamine 123 efflux from Caco-2 cells, suggesting an interaction, it does not enhance P-gp ATPase activity, unlike darifenacin (B195073) jst.go.jp.

Table 2: Trospium Chloride Affinity for Human Muscarinic Receptor Subtypes

Receptor SubtypeAffinity (pKi)
M19.2
M29.3
M39.3
M41.4 (Ki, nM)
M56.0 (Ki, nM)

Data adapted from wikipedia.orghres.ca. Note: pKi values represent the negative logarithm of the inhibition constant (Ki), where a higher pKi indicates stronger binding affinity. Ki values are in nM.

Table 3: Trospium Chloride Transport by Human and Mouse Organic Cation Transporters

TransporterSpeciesKm (µM)Vmax (pmol/mg protein/min)
OCT1Human17~90
OCT2Human8~90
OCT1Mouse58.7352.9 ± 39.4
OCT2Mouse78.5899.3 ± 139.7
MATE1Mouse29.3184.7 ± 14.0

Data adapted from ics.orgnih.govmdpi.commdpi.comresearchgate.net.

In Vivo Animal Models for Mechanistic Research

Animal models have been utilized to investigate the effects of trospium chloride on gastrointestinal (GI) motility, reflecting its anticholinergic properties.

In dog models, single intravenous (IV) doses of trospium chloride (0.1 and 0.5 mg/kg) were studied for their effect on GI motility. At the 0.5 mg/kg dose level, complete inhibition of gastric and intestinal motor activity was observed for up to 0.5 hours post-dose nih.govmedchemexpress.commedchemexpress.com. Gastric and jejunal motility indices (MoI) were substantially reduced, and colonic contractions and the colonic MoI decreased for 2.5 hours post-dose nih.gov. These findings demonstrate a dose-dependent inhibition of GI motility by trospium chloride in an in vivo setting fda.gov.

Isolated bladder models, such as the pig bladder model, are valuable for studying local drug delivery and pharmacological responses, particularly relevant for a drug targeting the bladder.

In vitro studies using a porcine bladder model have demonstrated the effectiveness of trospium chloride when loaded onto degradable poly(lactide-co-glycolide)-based polymer carriers. These studies showed that trospium chloride released from such carriers decreased bladder contractility researchgate.netresearchgate.net. The pig bladder model is considered an appropriate animal model for studying the effects of spasmolytic substances on urinary bladder contractility due to the similar effects of trospium chloride on muscarinic tension in both human and porcine detrusor muscle strips researchgate.net.

Trospium chloride is a hydrophilic, positively charged drug that requires drug transporters for its distribution and excretion ics.orgnih.govmdpi.commdpi.com. Studies in wild-type mice and oct1/2 knockout mice (lacking OCT1 and OCT2 transporters) have shown that oct1/2 knockout mice exhibited significantly lower hepatobiliary excretion of trospium chloride, confirming the involvement of OCTs in its in vivo disposition ics.org.

Further investigations using mouse models have compared the tissue distribution and brain penetration of trospium chloride with other anticholinergic drugs like oxybutynin. When administered orally at an equal dosage of 1 mg/kg to wild-type mice, absolute drug concentrations in the brain were approximately 200-fold higher for oxybutynin (~200 ng/g) compared to trospium chloride (~1 ng/g) urotoday.com. This significant difference in brain penetration is attributed to trospium chloride being a substrate of the drug efflux carrier P-glycoprotein (P-gp) at the blood-brain barrier, which highly restricts its entry into the brain urotoday.comics.orgurotoday.com. In contrast, oxybutynin is not a P-gp substrate in vivo urotoday.comurotoday.com. Tissue concentrations of trospium chloride were generally in the range of 1-20 ng/g, with the lowest concentrations found in the brain and testis (1-2 ng/g), and the highest in the liver (18.5 ng/g) urotoday.com.

Table 4: Brain and Liver Concentrations of Trospium Chloride and Oxybutynin in Wild-Type Mice (Oral 1 mg/kg)

DrugBrain Concentration (ng/g)Liver Concentration (ng/g)
Trospium chloride~118.5
Oxybutynin~200~300

Data adapted from urotoday.com.

Predictive Power of In Vitro Systems for Assessing In Vivo Drug-Drug Interactions

The assessment of potential drug-drug interactions (DDIs) is a critical component of preclinical research, with in vitro systems playing a significant role in predicting in vivo outcomes. For trospium chloride, a quaternary ammonium (B1175870) compound primarily eliminated unchanged via the kidneys, in vitro studies have provided valuable insights into its interaction potential with various drug metabolizing enzymes and transporters, informing the understanding of its in vivo pharmacokinetic profile.

Cytochrome P450 Enzyme Interactions

In vitro investigations have demonstrated that trospium chloride exhibits negligible inhibitory effects on the major human cytochrome P450 (CYP) enzymes. Studies incubating trospium chloride with human liver microsomes showed that it did not significantly inhibit the metabolic activities of CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, or CYP3A4 capes.gov.br. While some inhibition was observed for CYP2D6, the inhibitory constant (Ki) values were considerably higher than typical therapeutic plasma concentrations of trospium chloride capes.gov.brfda.gov.

Specifically, in vitro studies reported IC50 values for CYP2D6 inhibition by trospium chloride ranging from 27 to 44 µM, with competitive inhibition constants (Ki) between 20 and 51 µM capes.gov.br. In contrast, therapeutic peak plasma concentrations of trospium chloride are typically below 50 nM capes.gov.br. This substantial difference, with Ki values approximately 1000 times higher than therapeutic concentrations, suggests that any in vitro inhibition of CYP2D6 by trospium chloride is unlikely to be clinically relevant capes.gov.brfda.gov. For other CYP isoforms, IC50 values were reported to be greater than 1 mM, further indicating a low potential for interaction capes.gov.br. These in vitro findings predict that clinically relevant DDIs resulting from the inhibition of CYP-mediated metabolism by trospium chloride are not expected fda.govhres.ca.

Table 1: In Vitro Inhibitory Effects of Trospium Chloride on Human Cytochrome P450 Enzymes

CYP IsoenzymeIC50 (µM)Ki (µM)Relevance to Therapeutic Concentrations (<50 nM)
CYP1A2>1000N/ANegligible
CYP2A6>1000N/ANegligible
CYP2C9>1000N/ANegligible
CYP2C19>1000N/ANegligible
CYP2D627-4420-51Approximately 1000-fold higher than therapeutic concentrations, suggesting no clinical relevance capes.gov.brfda.gov
CYP2E1>1000N/ANegligible
CYP3A4>1000N/ANegligible

N/A: Not applicable or not reported as a competitive inhibitor.

P-glycoprotein (P-gp) Interactions

Trospium chloride has been identified as a substrate and inhibitor of P-glycoprotein (P-gp) in in vitro systems. Studies utilizing Caco-2 cells, a common in vitro model for intestinal transport, have shown that trospium chloride can inhibit P-gp-mediated efflux jst.go.jpresearchgate.net. Specifically, in vitro experiments determined the effect of trospium chloride on human P-gp-mediated transport of [3H]-digoxin, a known P-gp substrate nih.govcapes.gov.br.

To assess the predictive power of these in vitro findings, a randomized, crossover clinical trial involving 40 subjects was conducted to evaluate the effect of trospium chloride on the pharmacokinetics of digoxin (B3395198) in vivo nih.govcapes.gov.br. The comparison between the in vitro and in vivo results indicated that the in vitro findings were corroborated by the clinical study through an assessment of inhibition and its impact on pharmacokinetic parameters nih.govcapes.gov.br. This suggests that for the interaction with digoxin, the in vitro system provided a predictive assessment of the potential for interaction in a clinical setting nih.govcapes.gov.br.

Organic Cation Transporter (OCT) and Multidrug and Toxin Extrusion (MATE) Transporter Interactions

Trospium chloride is a hydrophilic cationic drug, and its disposition involves active transport mechanisms, particularly active renal tubular secretion fda.govhres.camdpi.com. In vitro transport assays have confirmed that trospium chloride is a substrate for various organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) carriers. Studies using HEK293 cells transiently transfected with human OCT1, OCT2, or OCT3 demonstrated significant transport of trospium chloride by all three human OCTs ics.org. Saturation kinetics revealed Km values of 17.4 ± 2.1 µM for OCT1 and 0.5 ± 0.1 µM for OCT2, indicating a higher affinity of trospium chloride for OCT2 compared to OCT1 uni-greifswald.de. Another study reported Km values of 17 µM for OCT1 and 8 µM for OCT2 ics.org. Furthermore, in vitro studies have shown that trospium is a transport substrate of MATE1 and MATE2-K carriers mdpi.com.

Table 2: In Vitro Transport Kinetics of Trospium Chloride via Organic Cation Transporters

TransporterKm (µM)Source
OCT117.4 ± 2.1 uni-greifswald.de
OCT117 ics.org
OCT20.5 ± 0.1 uni-greifswald.de
OCT28 ics.org
OCT3N/A* ics.org

N/A: Km value not explicitly provided in the cited source for OCT3, though transport was confirmed.

The predictive power of in vitro systems for interactions involving these transporters has also been explored. For instance, ranitidine, an inhibitor of OCT1, MATE1, and MATE2-K, was shown to inhibit the in vitro uptake of trospium chloride uni-greifswald.de.

Table 3: In Vitro Inhibitory Effects of Ranitidine on Trospium Chloride Uptake by Transporters

TransporterIC50 (µM)
OCT1186 ± 25
OCT2482 ± 105
MATE1134 ± 37
MATE2-K35 ± 11

In vitro to in vivo extrapolation models, including those from regulatory bodies like the FDA and EMA, predicted that ranitidine's inhibition of MATE1 and/or MATE2-K could lead to renal effects in vivo uni-greifswald.deresearchgate.net. While clinical studies confirmed an interaction, the observed pharmacokinetic changes were not considered clinically relevant, partly due to the highly variable pharmacokinetics of trospium chloride researchgate.netnih.gov. This illustrates that while in vitro data can accurately identify the mechanistic basis of potential interactions, the ultimate clinical significance requires careful consideration of in vivo pharmacokinetics and variability.

Emerging Research Areas and Future Directions for Trospium Chloride

Exploration of Combination Therapies Involving Trospium (B1681596) Chloride for Novel Therapeutic Applications

The unique peripheral selectivity of trospium chloride makes it an ideal candidate for combination therapies, where it can mitigate the peripheral side effects of a centrally acting drug. This approach has been notably successful in the development of treatments for central nervous system disorders.

A groundbreaking application of trospium chloride is its combination with xanomeline (B1663083), a muscarinic agonist targeting M1 and M4 receptors, for the treatment of schizophrenia. researchgate.netresearchgate.netebi.ac.uk Xanomeline's therapeutic effects are mediated through the activation of these receptors in the central nervous system (CNS). researchgate.netvscht.cz However, when administered alone, xanomeline also activates muscarinic receptors in the peripheral nervous system, leading to significant cholinergic side effects such as nausea, vomiting, and excessive salivation. researchgate.netvscht.cz

The success of the xanomeline-trospium combination has spurred further investigation into novel drug targets and pathways that can be modulated by similar combinatorial strategies. The primary targets of the xanomeline-trospium combination are the M1 and M4 muscarinic acetylcholine (B1216132) receptors in the brain. researchgate.netresearchgate.net Activation of these receptors is believed to modulate dopamine release, a key neurotransmitter implicated in the pathophysiology of schizophrenia. researchgate.net

This innovative approach represents a significant departure from traditional antipsychotic medications that primarily act as dopamine receptor antagonists. researchgate.netnih.gov The modulation of acetylcholine pathways offers a new avenue for treating schizophrenia and potentially other neuropsychiatric disorders. researchgate.nettandfonline.com Future research is likely to explore other centrally acting agents that could benefit from co-administration with a peripheral antagonist like trospium chloride. This could include drugs targeting other neurotransmitter systems where peripheral side effects limit their clinical utility. The principle of peripheral antagonism could be applied to a range of conditions, opening up new therapeutic possibilities for challenging diseases.

Application of Advanced Computational and Molecular Modeling Approaches in Trospium Chloride Research

While detailed computational and molecular modeling studies specifically focused on trospium chloride are not extensively published, the broader field of pharmacology is increasingly utilizing these techniques to understand drug-receptor interactions and predict pharmacokinetic properties. Homology modeling has been used to create three-dimensional structures of muscarinic receptors, such as the M3 receptor, which can then be used for docking studies with antagonists. Molecular dynamics simulations can further refine these models and provide insights into the dynamic nature of the ligand-receptor binding. These computational approaches can be instrumental in understanding the specific interactions of trospium chloride with muscarinic receptor subtypes and can aid in the design of new molecules with improved affinity and selectivity. Furthermore, computational models are being developed to predict the transport of drugs by various transporters, which is highly relevant for a compound like trospium chloride whose distribution and excretion are dependent on transporters like OCT1, OCT2, MATE1, and MATE2-K.

Innovations in Drug Delivery Technologies to Optimize Trospium Chloride Pharmacokinetics and Localized Action

Efforts to improve the therapeutic profile of trospium chloride have led to innovations in drug delivery technologies aimed at optimizing its pharmacokinetic profile and enabling localized action.

One area of development has been the formulation of extended-release oral dosage forms. researchgate.net These formulations are designed to provide a controlled release of the drug over a prolonged period, which can lead to more stable plasma concentrations and potentially improved patient compliance compared to immediate-release formulations. researchgate.netnih.gov For instance, a biphasic extended-release system using a push-pull osmotic pump has been developed to provide zero-order drug release for up to 24 hours. researchgate.netnih.gov

Another innovative approach involves the development of intravesical drug delivery systems for the localized treatment of overactive bladder. nih.govresearchgate.net This strategy aims to deliver trospium chloride directly to the bladder, thereby maximizing its local effect on the detrusor muscle while minimizing systemic exposure and potential side effects. nih.govresearchgate.net Various platforms are being explored for this purpose, including lipid-based systems like mini-tablets and extrudates, as well as biodegradable polymer-based carriers. nih.govresearchgate.net These systems are designed for sustained release of the drug within the bladder over several days or even weeks. nih.govresearchgate.net A drug-device combination product, TAR-302, which is a small, flexible device that can be placed in the bladder and provides continuous release of trospium chloride for up to 84 days, has shown promise in early clinical studies.

Q & A

Q. What are the primary pharmacokinetic properties of trospium chloride that influence its dosing regimen in clinical research?

Trospium chloride's pharmacokinetics are characterized by low oral bioavailability (~10%) due to its quaternary ammonium structure, which limits gastrointestinal absorption. Renal excretion accounts for ~60% of elimination, necessitating dose adjustments in patients with severe renal impairment (CrCl < 30 mL/min). Extended-release (XR) formulations exhibit reduced peak-to-trough fluctuations (Cmax/Cmin ratio: 2–13) compared to immediate-release (IR) formulations, improving tolerability while maintaining efficacy . Methodologically, researchers should prioritize population pharmacokinetic models to account for body surface area (BSA) as a key covariate .

Q. How do the physicochemical properties of trospium chloride affect its analytical quantification in biological matrices?

Trospium chloride’s quaternary ammonium structure and polar nature necessitate specialized analytical techniques. High-performance liquid chromatography (HPLC) with fluorescence detection (ex/em: 284/320 nm) is widely used due to its sensitivity in plasma and urine matrices. Gas chromatography (GC) requires derivatization, introducing complexity, while liquid scintillation counting (LSC) is optimal for radiolabeled tracer studies. Validation must address matrix effects and ion suppression in mass spectrometry-based methods .

Advanced Research Questions

Q. What methodological considerations are critical when designing studies to evaluate trospium chloride's central nervous system (CNS) effects compared to other anticholinergics?

Key considerations include:

  • Experimental Design : Use randomized crossover or single-blind trials with EEG power spectral analysis to quantify CNS penetration. Trospium chloride (15–45 mg) shows minimal EEG changes in theta bands, unlike oxybutynin, which reduces alpha/beta activity .
  • Endpoint Selection : Monitor anticholinergic CNS events (e.g., headache, impaired concentration) via standardized scales like the Udvalg for Kliniske Undersøgelser (UKU) .
  • Comparator Drugs : Include non-quaternary anticholinergics (e.g., oxybutynin) to contrast blood-brain barrier permeability .

Q. How do inter-study discrepancies in trospium chloride's effects on QT interval and heart rate inform cardiac safety assessment protocols?

While trospium chloride (20–100 mg) does not prolong QT intervals in healthy volunteers, dose-dependent tachycardia (↑9–18 bpm) occurs. Methodologically, cardiac safety trials should:

  • Use active controls (e.g., moxifloxacin) to validate QT measurement sensitivity.
  • Incorporate 24-hour Holter monitoring to capture transient heart rate changes .
  • Stratify participants by autonomic dysfunction risk (e.g., elderly, diabetics) .

Q. What population pharmacokinetic factors require special consideration in trospium chloride research?

  • Body Surface Area (BSA) : BSA correlates with trospium clearance; adjust dosing in obese patients to avoid subtherapeutic exposure .
  • Renal Function : Glomerular filtration rate (GFR) impacts systemic exposure; use Cockcroft-Gault equations to guide dose adjustments .
  • Polypharmacy : Monitor drugs altering renal tubular secretion (e.g., metformin), which reduce trospium AUC24 by 25–30% .

Q. What advanced formulation strategies address trospium chloride's pharmacokinetic limitations?

Push-pull osmotic pump (PPOP) tablets provide 24-hour release via bilayer technology (loading + maintenance doses). In vitro dissolution studies show pH-independent release kinetics (zero-order, R² > 0.95), while in vivo data demonstrate sustained plasma concentrations vs. IR formulations (16-hour coverage) .

Q. How should researchers approach drug interaction studies involving trospium chloride and medications affecting renal clearance?

  • Study Design : Conduct steady-state pharmacokinetic trials with probe drugs (e.g., metformin) to assess tubular secretion competition.
  • Statistical Analysis : Use geometric mean ratios (GMRs) for AUC and Cmax with 90% confidence intervals to evaluate clinical significance .
  • Safety Monitoring : Track anticholinergic adverse events (e.g., dry mouth) via validated patient-reported outcome tools .

Q. What evidence gaps exist regarding trospium chloride's safety profile in elderly populations?

Limited data exist for patients >75 years, who comprised only 15% of FDA trial cohorts. Key gaps include:

  • Impact of polypharmacy on CNS adverse events (e.g., confusion).
  • Long-term cognitive effects, requiring longitudinal studies with Mini-Mental State Examination (MMSE) assessments .
  • Compliance with Beers criteria for potentially inappropriate medications in geriatrics .

Q. What challenges exist in establishing pediatric dosing regimens for trospium chloride?

  • Dose Optimization : Pediatric trials (10–25 mg/day) show efficacy but lack pharmacokinetic modeling. Use allometric scaling from adult data with safety margins for renal immaturity .
  • Endpoint Validity : Validate urodynamic endpoints (e.g., uninhibited contractions) against symptom diaries in children .

Q. What analytical method validation challenges are unique to trospium chloride's quaternary ammonium structure?

  • Ion-Pairing Requirements : Use alkyl sulfonates (e.g., heptanesulfonic acid) in HPLC mobile phases to improve peak symmetry .
  • Matrix Effects : Address urinary mucopolysaccharide interference via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.